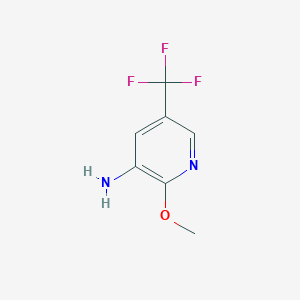
2-Methoxy-5-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is a pharmaceutical intermediate with the molecular formula C7H7F3N2O . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), such as this compound, is an important research topic in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position . The average mass of this compound is 193.123 Da .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMPs) are used as intermediates in the synthesis of several crop-protection products . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.297 g/mL at 25°C and a refractive index of 1.441 .Aplicaciones Científicas De Investigación
Chemoselective Synthesis
One application of derivatives similar to "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine" is in the chemoselective synthesis of heterocyclic compounds. For example, a concise method has been developed for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of related compounds with amines. This method is notable for its wide range of primary amines applicability, simplicity, mild reaction conditions, and high yields, up to 98% (Aquino et al., 2015).
Catalysis in Ethylene Dimerization
Another research avenue explores the use of (imino)pyridine ligands bearing pendant arms for creating palladium(II) complexes as selective ethylene dimerization catalysts. These compounds, closely related to "this compound," have demonstrated high catalytic activities in the presence of ethylene (Nyamato et al., 2015).
Anticancer Agent Synthesis
Furthermore, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which are synthesized starting from compounds structurally similar to "this compound," have been screened for anticancer activity. Some compounds showed promising bioactivity at micro molar concentration against various cancer cell lines, highlighting the potential of these derivatives in medicinal chemistry (Chavva et al., 2013).
Synthetic and Biological Evaluation
Derivatives of "this compound" have been synthesized and evaluated for their biological activities. For instance, the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving related compounds has been documented. These synthesized compounds are being studied for various applications, including their potential biological activities (Zanatta et al., 2021).
Material Science and Polymer Chemistry
In material science and polymer chemistry, complexes derived from pyridine compounds, akin to "this compound," have been utilized as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. This demonstrates the compound's role in developing environmentally friendly polymers with potential applications in various industries (Devaine-Pressing et al., 2015).
Safety and Hazards
Direcciones Futuras
The development of organic compounds containing fluorine, such as 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRQUMMBBNAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
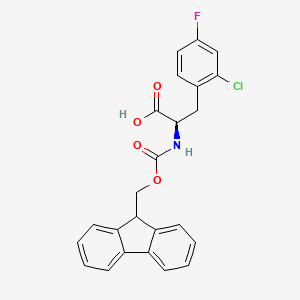
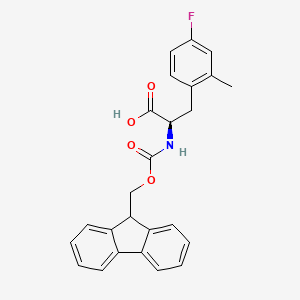
![(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B6329221.png)
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-](/img/structure/B6329225.png)
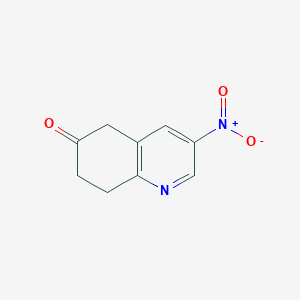
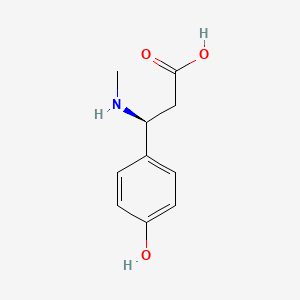



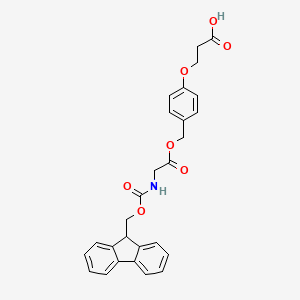
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

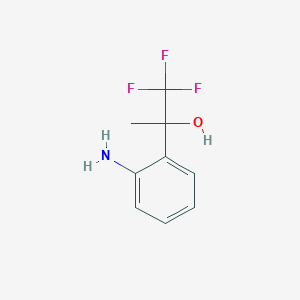
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
